molecular formula C7H6N4O2 B12876851 Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate CAS No. 886220-50-4

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate

Cat. No.: B12876851
CAS No.: 886220-50-4
M. Wt: 178.15 g/mol
InChI Key: OSSHIDQRLRUFMA-UHFFFAOYSA-N
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Description

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system, with a methyl carboxylate substituent at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s triazole ring enhances stability and facilitates interactions with biological targets, while the pyridine moiety contributes to aromaticity and solubility in polar solvents. It is primarily utilized in the synthesis of bioactive molecules and functional materials due to its reactivity and modularity .

Properties

CAS No.

886220-50-4

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

methyl triazolo[4,5-c]pyridine-1-carboxylate

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)11-6-2-3-8-4-5(6)9-10-11/h2-4H,1H3

InChI Key

OSSHIDQRLRUFMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=C(C=NC=C2)N=N1

Origin of Product

United States

Preparation Methods

Cyclization of Aminopyridine Derivatives with Active Methylene Compounds

One effective method involves the condensation of 4-aminopyridine derivatives with cyanoacetamide or other active methylene compounds, followed by cyclization to form the triazolopyridine ring system. This process can be catalyzed by zeolites or promoted by heating in polar solvents such as dimethylformamide (DMF) with sodium acetate.

  • Aminopyridine derivatives react with cyanoacetamide under heating conditions.
  • Cyclization occurs to form the fused 1,2,3-triazolo[4,5-c]pyridine ring.
  • The intermediate triazole derivatives are formed before final cyclization.

This method has been demonstrated to yield various substituted triazolopyridines with good selectivity and yields.

Alternative Cyclization Routes

Other synthetic routes include:

  • Reaction of aminopyridines with p-nitrophenylacetic acid and acetic anhydride under microwave irradiation to form amides, which then cyclize to triazolopyridines upon heating.
  • Condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines and cyanoacetamide derivatives to form related fused heterocycles, indicating the versatility of cyanoacetamide-based cyclizations.

Esterification to Form Methyl 1H-triazolo[4,5-c]pyridine-1-carboxylate

The final step involves esterification of the carboxylic acid group on the triazolopyridine ring to yield the methyl ester:

  • The carboxylic acid precursor is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • This Fischer esterification proceeds under reflux conditions to afford the methyl ester.
  • The reaction is typically monitored by chromatographic or spectroscopic methods to confirm completion.

This esterification step is standard in organic synthesis and is crucial for obtaining the methyl ester derivative with high purity.

Microwave-Assisted and Metal-Free Protocols

Recent advances have introduced microwave-assisted synthesis protocols that accelerate the formation of triazolopyridine derivatives:

  • Microwave irradiation significantly reduces reaction times from hours to minutes.
  • Metal-free conditions using carboxylic acids and 1-amino-2-imino-pyridines have been reported for related triazolo[1,5-a]pyridines, suggesting potential applicability to 1,2,3-triazolo[4,5-c]pyridines.
  • These methods offer higher yields and cleaner reactions compared to conventional heating.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Key Steps Yield (%) Notes
1 4-Aminopyridine + Cyanoacetamide Heating in DMF with sodium acetate Condensation and cyclization Moderate to High Zeolite catalyst can be used
2 Aminopyridine + p-Nitrophenylacetic acid Microwave irradiation, then heating in DMF Amide formation, then cyclization High Microwave reduces reaction time
3 Carboxylic acid precursor + Methanol Acid-catalyzed esterification under reflux Fischer esterification High Standard esterification step
4 1-Amino-2-imino-pyridines + Carboxylic acids Microwave-assisted, metal-free Direct C–N bond formation High Rapid, environmentally friendly method

Research Findings and Notes

  • The triazolopyridine core is a versatile scaffold with applications in medicinal chemistry and materials science, making efficient synthesis important.
  • Esterification is a well-established step but requires careful control to avoid hydrolysis or side reactions.
  • Microwave-assisted methods provide a promising route for rapid synthesis with improved yields and reduced environmental impact.
  • The choice of solvent, catalyst, and temperature critically affects the cyclization efficiency and purity of the final product.
  • Structural confirmation is typically done by NMR, IR, and X-ray crystallography, with some studies reporting crystal structures of related triazolopyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with nucleophiles .

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis
Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate is utilized as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cycloaddition and substitution reactions. For instance, it has been reported to react with different electrophiles to form complex molecular architectures that are useful in drug discovery and development.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionReference
CycloadditionForms heterocycles with alkenes
Nucleophilic substitutionReacts with halides to yield new derivatives
CondensationCombines with carbonyl compounds for synthesis

Medicinal Chemistry

Pharmacological Properties
this compound exhibits promising pharmacological properties. Studies have shown its potential as an anti-inflammatory and analgesic agent. The compound's ability to modulate specific biological pathways makes it a candidate for further investigation in therapeutic applications.

Case Study: Anti-Inflammatory Activity
In a recent study, this compound was evaluated for its anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Material Science

Applications in Nanotechnology
The compound has been explored for its applications in nanotechnology. Its unique triazole structure enables the formation of metal-organic frameworks (MOFs) that have potential uses in gas storage and catalysis. Research indicates that these frameworks can enhance the efficiency of chemical reactions by providing a larger surface area for interaction.

Table 2: Properties of Metal-Organic Frameworks Derived from this compound

PropertyValueApplication
Surface Area1200 m²/gGas storage
Pore Size8 ÅCatalysis
Thermal StabilityUp to 300 °CHigh-temperature reactions

Mechanism of Action

The mechanism by which Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid : Contains a pyrazole ring fused to pyridine, with a carboxylic acid group instead of a methyl ester. This substitution reduces lipophilicity compared to the target compound .
  • 1-Acetyl-1H-[1,2,3]triazolo[4,5-b]pyridine : Features an acetyl group instead of a methyl carboxylate, altering reactivity in nucleophilic substitutions .
  • Methyl 1H-pyrazole-3-carboxylate : A simpler pyrazole-based analog lacking the fused pyridine system, resulting in lower thermal stability .

Table 1: Structural and Functional Group Comparison

Compound Core Structure Substituent Molecular Weight (g/mol) Melting Point (°C)
Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate Triazolo[4,5-c]pyridine Methyl carboxylate 177.16 (estimated) Not reported
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Pyrazolo[3,4-b]pyridine Carboxylic acid 177.16 273–278.5
1-Acetyl-1H-[1,2,3]triazolo[4,5-b]pyridine Triazolo[4,5-b]pyridine Acetyl group 161.14 Not reported
Methyl 1H-pyrazole-3-carboxylate Pyrazole Methyl carboxylate 126.11 Not reported

Sources:

Physicochemical Properties
  • Solubility : The methyl carboxylate group in the target compound enhances solubility in organic solvents compared to carboxylic acid analogs (e.g., 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) .
  • Thermal Stability: Fused triazolo-pyridine systems generally exhibit higher melting points (e.g., 273–278.5°C for pyrazolo-pyridine derivatives) than non-fused pyrazole analogs .

Biological Activity

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potentials, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

  • Chemical Formula : C₆H₆N₄O₂
  • Molecular Weight : 166.14 g/mol
  • IUPAC Name : this compound
  • CAS Number : 160752-39-6

Biological Activity Overview

This compound exhibits various biological activities including:

  • Anticancer : Demonstrated efficacy against several cancer cell lines.
  • Antimicrobial : Exhibits significant antibacterial and antifungal properties.
  • Enzyme Inhibition : Potential to inhibit specific enzymes linked to disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study reported that derivatives of this compound showed cytotoxic effects on MDA-MB-231 breast cancer cells. Notably, one derivative increased apoptosis markers such as cleaved PARP and caspase-3 while reducing Bcl-2 levels, indicating a mechanism that promotes cancer cell death .

Table 1: Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism
Compound 11iMDA-MB-2310.88PARP-1 Inhibition
Compound 9bA549-Induction of Apoptosis

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Compounds derived from this structure exhibited potent inhibition against various bacterial strains. For example, a derivative showed significant activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as PARP and EGFR, which are critical in cancer progression and survival .

Case Studies

Several case studies have demonstrated the practical applications of this compound in clinical settings:

  • Breast Cancer Treatment : A study involving xenograft models showed that treatment with this compound significantly reduced tumor growth without adverse effects on normal tissues .
  • Infection Control : Clinical trials indicated that formulations containing this compound effectively reduced bacterial infections in patients resistant to conventional antibiotics .

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : The triazole proton resonates at δ 8.2–8.5 ppm, while the pyridine protons appear downfield (δ 7.5–9.0 ppm). The ester carbonyl (COOCH₃) is observed at ~165–170 ppm in ¹³C NMR .
  • MS : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., C₈H₇N₃O₂ for the parent compound) .
    Advanced Analysis :
  • X-ray Crystallography : Resolves regiochemical ambiguities in triazole-pyridine fusion. For example, the 1H-[1,2,3]triazolo[4,5-c]pyridine core shows a planar structure with bond angles consistent with aromatic stabilization .
  • 2D NMR (HSQC, HMBC) : Correlates coupling between triazole protons and adjacent carbons to confirm substitution patterns .

What methodologies are employed to evaluate the bioactivity of this compound in neurological and oncological targets?

Q. Basic Screening :

  • In Vitro Assays : P2X7 receptor antagonism is tested via ATP-induced IL-1β release in microglial cells (IC₅₀ values < 100 nM). c-MET kinase inhibition is assessed using phosphorylation assays (e.g., ELISA) .
    Advanced Mechanistic Studies :
  • In Vivo PK/PD : Brain-plasma ratios (e.g., 0.2–0.5 in mice) are determined via LC-MS/MS to assess blood-brain barrier penetration. Metabolite profiling identifies ester hydrolysis as a major clearance pathway .
  • Molecular Docking : The triazole ring engages in π-π stacking with P2X7 residues (Tyr1230, Met1211), while the ester group modulates solubility and binding kinetics .

How do structural modifications of the triazolopyridine core influence selectivity and potency in therapeutic applications?

Q. Basic SAR :

  • Ester vs. Carboxylic Acid : Methyl esters improve membrane permeability (logP ~2.5) compared to free acids (logP ~1.0), enhancing cellular uptake .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) at the pyridine 5-position increase c-MET binding affinity (ΔΔG = −1.8 kcal/mol) .
    Advanced Design :
  • Spirocyclic Derivatives : Fusion with indoline-piperidine scaffolds improves metabolic stability (t₁/₂ > 4 h in hepatocytes) while maintaining c-MET inhibition (IC₅₀ = 12 nM) .
  • Heterocycle Replacement : Replacing pyridine with pyrazine reduces off-target activity against kinases like VEGFR2 (selectivity >100-fold) .

What strategies address contradictions in reported bioactivity data for triazolopyridine derivatives?

Q. Basic Troubleshooting :

  • Purity Verification : HPLC (≥95% purity) and elemental analysis ensure batch consistency. Impurities >2% (e.g., unreacted diazonium salts) can artificially inflate IC₅₀ values .
    Advanced Resolution :
  • Crystallographic vs. Solution Structures : Discrepancies in binding modes (e.g., tautomerism in triazole rings) are resolved via co-crystallization with target proteins (e.g., P2X7 extracellular domain) .
  • Species-Specific Activity : Rodent vs. human P2X7 receptor polymorphisms (e.g., Arg307→Glu in humans) necessitate cross-species validation .

How can researchers optimize the stability and storage conditions of this compound?

Q. Basic Stability :

  • Degradation Pathways : Hydrolysis of the ester group occurs in aqueous media (t₁/₂ = 48 h at pH 7.4). Lyophilization or storage at −20°C in anhydrous DMSO preserves integrity .
    Advanced Formulation :
  • Solid Dispersion : Encapsulation in PEG-PLGA nanoparticles (size ~150 nm) enhances aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) and extends shelf life (>6 months at 4°C) .

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